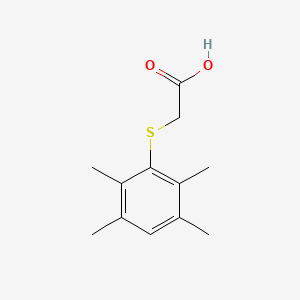
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, typically involves the reaction of 2,3,5,6-tetramethylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can participate in redox reactions, influencing cellular oxidative stress. The aromatic ring may also engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-: Unique due to the presence of the (2,3,5,6-tetramethylphenyl)thio group.
Acetic acid, ((2,3,5,6-trimethylphenyl)thio)-: Similar structure but with one less methyl group on the aromatic ring.
Acetic acid, ((2,3,5,6-tetramethylphenyl)seleno)-: Similar structure but with a seleno group instead of a thio group.
Uniqueness
The presence of the (2,3,5,6-tetramethylphenyl)thio group in acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
72462-81-8 |
|---|---|
Fórmula molecular |
C12H16O2S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetramethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C12H16O2S/c1-7-5-8(2)10(4)12(9(7)3)15-6-11(13)14/h5H,6H2,1-4H3,(H,13,14) |
Clave InChI |
ZNFABVSTVBKSLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)SCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
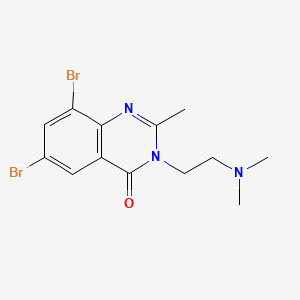
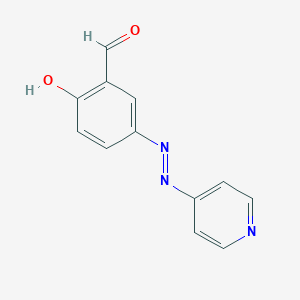
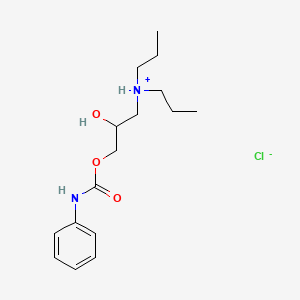

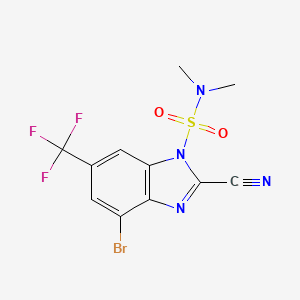

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

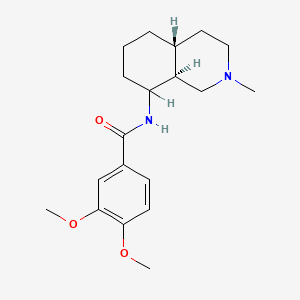

![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
